2-(4-Hydroxyphenyl)-2-(methylamino)acetonitrile

Description

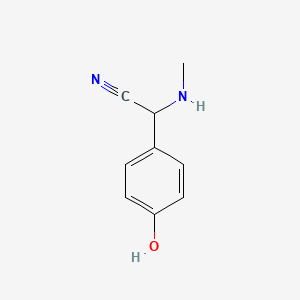

Chemical Structure and Properties 2-(4-Hydroxyphenyl)-2-(methylamino)acetonitrile (C₉H₁₀N₂O, MW: 162.19 g/mol) is a substituted acetonitrile derivative featuring a 4-hydroxyphenyl group, a methylamino group, and a nitrile moiety. The compound’s structure enables diverse reactivity, including hydrogen bonding via the hydroxyl and methylamino groups, and nucleophilic interactions through the nitrile. While direct synthesis data for this compound are absent in the provided evidence, its structural analogs (e.g., 2-(4-hydroxyphenyl)acetonitrile) are well-documented as intermediates in pharmaceutical synthesis .

The methylamino group may enhance solubility and bioavailability compared to simpler analogs, making it valuable for drug development.

Properties

IUPAC Name |

2-(4-hydroxyphenyl)-2-(methylamino)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-9(6-10)7-2-4-8(12)5-3-7/h2-5,9,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJMONHNSBVSOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C#N)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-2-(methylamino)acetonitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and methylamine.

Formation of Intermediate: The 4-hydroxybenzaldehyde reacts with methylamine to form an intermediate Schiff base.

Cyanation: The intermediate is then subjected to cyanation using reagents like sodium cyanide or potassium cyanide under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-2-(methylamino)acetonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Primary amines or other reduced derivatives.

Substitution: Alkylated or acylated products.

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of 2-(4-Hydroxyphenyl)-2-(methylamino)acetonitrile includes a hydroxyphenyl group, a methylamino group, and an acetonitrile moiety. Its molecular formula is with a molecular weight of 162.19 g/mol. The compound can be represented by the following structural formula:

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor or receptor modulator. This capability suggests potential therapeutic applications in:

- Anti-inflammatory Treatments : The compound may interact with specific biological targets to modulate inflammatory responses.

- Anticancer Therapies : Its ability to inhibit certain enzymes or receptors could lead to significant physiological responses beneficial in cancer treatment contexts .

Potential Applications in Medicinal Chemistry

The specificity of this compound's functional groups may confer distinct chemical reactivity and biological properties compared to similar compounds. Potential applications include:

- Drug Development : Its interactions with biological targets could facilitate the development of new pharmaceuticals aimed at treating inflammatory diseases and cancers.

- Research Tools : As a research chemical, it can be used to study enzyme mechanisms and receptor interactions, contributing to a better understanding of biological processes .

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-2-(methylamino)acetonitrile would depend on its specific application. For example:

Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to a biological response.

Chemical Reactivity: The compound’s functional groups can participate in various chemical reactions, leading to the formation of new products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

A comparative analysis of key analogs is summarized below:

Key Differences and Implications

Functional Group Variations Methylamino vs. Nitrile-Only Derivatives: The addition of a methylamino group in the target compound introduces basicity and hydrogen-bonding capacity, which are absent in 2-(4-hydroxyphenyl)acetonitrile. This modification could enhance interactions with biological targets, such as enzymes or receptors .

Reactivity and Synthetic Utility The ethynylphenylimino group in (E)-2-(3-(((3-ethynylphenyl)imino)methyl)-4-hydroxyphenyl)acetonitrile enables conjugation and click chemistry applications, unlike the target compound’s methylamino group, which is more suited for salt formation or amide synthesis . Acrylonitrile derivatives (e.g., (Z)-2-(3,4-dichlorophenyl)-3-(4-hydroxyphenyl)acrylonitrile) exhibit planar structures with extended π-systems, influencing electronic properties and binding affinity in estrogenic activity .

Biological and Pharmacological Profiles The methylamino group may confer beta-adrenergic receptor affinity, as seen in atenolol intermediates, whereas dichlorophenylacrylonitriles show estrogenic effects . Natural analogs like 2-(4-hydroxyphenyl)acetonitrile, isolated from plants, lack synthetic modifications but highlight the ubiquity of 4-hydroxyphenyl motifs in bioactive molecules .

Research Findings

- Antimicrobial Potential: Ethynylphenylimino derivatives demonstrate moderate antimicrobial activity, suggesting that similar modifications in the target compound could yield bioactive agents .

- Toxicity Considerations : Hydroxycyclohexyl-substituted analogs are classified as irritants (H315, H319), emphasizing the need for structural optimization to reduce toxicity .

- Metabolic Pathways : Glucosylated derivatives of 2-(4-hydroxyphenyl)acetonitrile (e.g., HMDB0030704) indicate natural metabolic modifications, contrasting with synthetic derivatives’ designed functionalities .

Biological Activity

2-(4-Hydroxyphenyl)-2-(methylamino)acetonitrile, also known by its CAS number 1039815-62-7, is an organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N2O, characterized by a hydroxyl group on the phenyl ring and a methylamino group attached to the acetonitrile moiety. This structure contributes to its unique biological properties.

Mechanisms of Biological Activity

The biological activity of this compound appears to be mediated through several mechanisms:

- Antioxidant Activity : The hydroxyl group on the phenyl ring is known to contribute to antioxidant properties, helping to neutralize free radicals and reduce oxidative stress.

- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity against various bacterial strains, suggesting potential use in treating infections.

- Anticancer Potential : Research has explored its effects on cancer cell lines, indicating that it may inhibit cell proliferation through apoptosis induction.

Antimicrobial Activity

A study highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

These findings suggest that this compound could be a promising candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism appears to involve modulation of signaling pathways related to cell survival and apoptosis. For instance, treatment with this compound resulted in a significant decrease in cell viability compared to controls .

Case Studies

-

Case Study on Anticancer Efficacy :

In a controlled study involving MCF-7 cells, this compound was administered at varying concentrations over 72 hours. The results indicated a dose-dependent reduction in cell viability with an IC50 value around 15 µM. -

Antimicrobial Effectiveness :

Another study assessed the antimicrobial activity against clinical isolates of bacteria. The compound was tested against strains resistant to common antibiotics, showing significant inhibition, particularly against multidrug-resistant Staphylococcus aureus .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.